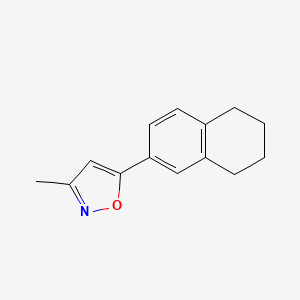![molecular formula C12H13NOS B2389552 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol CAS No. 1488795-66-9](/img/structure/B2389552.png)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a phenylethyl group attached to the thiazole ring, which is further substituted with a methanol group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .
Mode of Action
A related compound, 2-phenylethanol, has been shown to exhibit antimicrobial activity against selected phytopathogenic fungi . It was found to inhibit the mitochondria and the nucleus of P. italicum cells .
Biochemical Pathways
It up-regulates genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism .
Pharmacokinetics
Phenylethyl alcohol, a related compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol typically involves the condensation of a thioamide with a halogenated phenylethyl compound under basic conditions. One common method is the reaction of 2-bromo-1-phenylethane with thioamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry: [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is used as a building block in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Thiazole derivatives have been shown to exhibit significant biological activities, and this compound is no exception.
Medicine: The compound is investigated for its potential therapeutic applications. Thiazole derivatives are known to interact with various biological targets, and this compound is explored for its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in organic electronics and other advanced materials.
Comparison with Similar Compounds
- [2-(2-Phenylethyl)-1,3-thiazol-4-yl]ethanol
- [2-(2-Phenylethyl)-1,3-thiazol-4-yl]acetaldehyde
- [2-(2-Phenylethyl)-1,3-thiazol-4-yl]carboxylic acid
Uniqueness: [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. The methanol group enhances the compound’s solubility and reactivity, making it a versatile intermediate in chemical synthesis. Additionally, the phenylethyl group provides a hydrophobic character, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPPNTXZHULHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
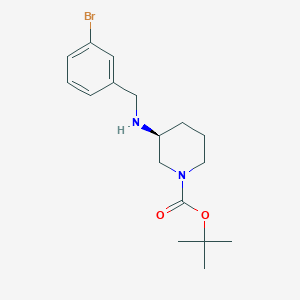
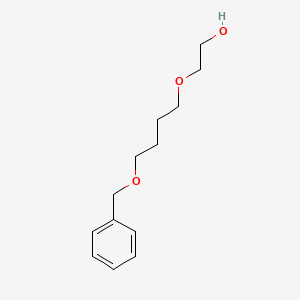
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloropropanoate](/img/structure/B2389474.png)
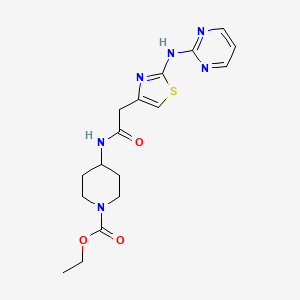
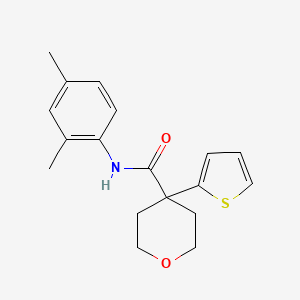
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
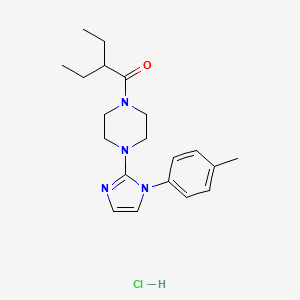
![rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2389489.png)
